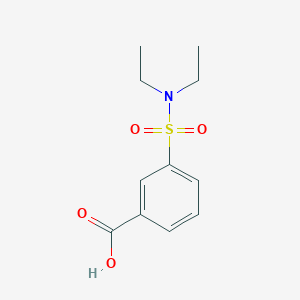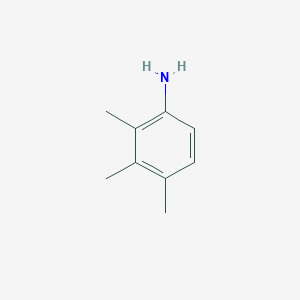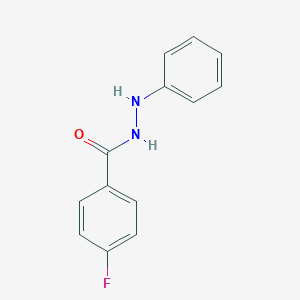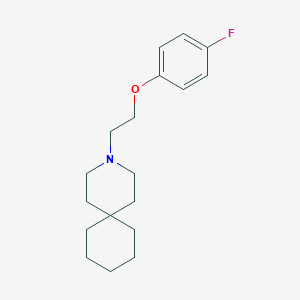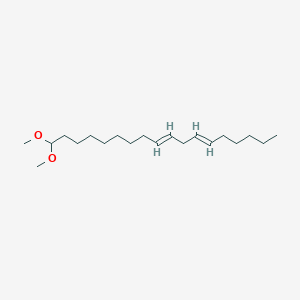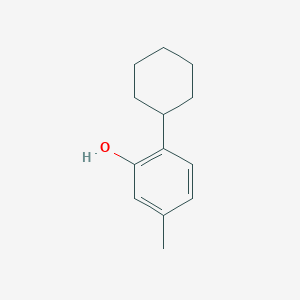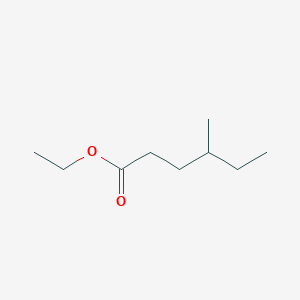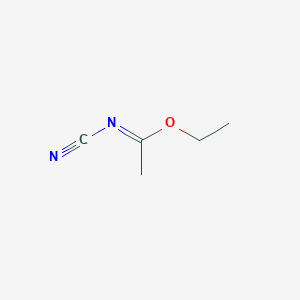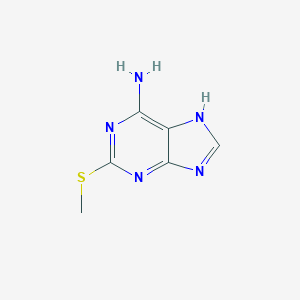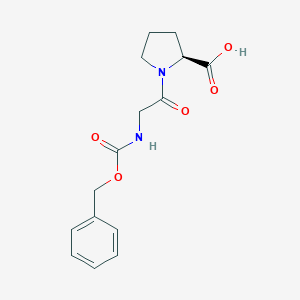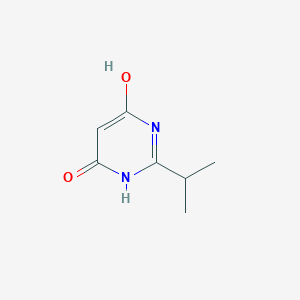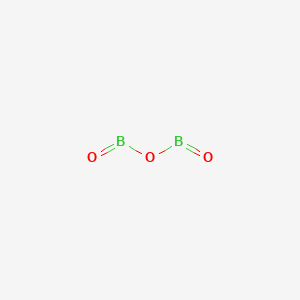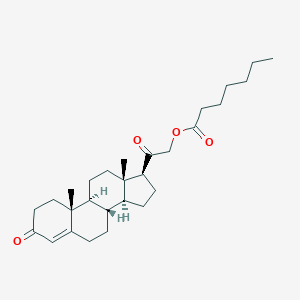
Desoxycortone enanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxycortone enanthate, also known as cortodoxone enanthate, is a synthetic steroid hormone that is used in scientific research applications. It is a derivative of cortisol, a hormone that is naturally produced by the adrenal gland. Desoxycortone enanthate is used to study the effects of cortisol on various physiological processes in the body.
Mechanism Of Action
Desoxycortone enanthate acts by binding to the glucocorticoid receptor in cells. This leads to the activation of various genes that are involved in the regulation of metabolism, immune function, and stress response. The exact mechanism of action of desoxycortone enanthate is not fully understood.
Biochemical And Physiological Effects
Desoxycortone enanthate has a number of biochemical and physiological effects. It increases the production of glucose in the liver, which can lead to hyperglycemia. It also suppresses the immune system, which can lead to an increased risk of infection. Desoxycortone enanthate can also cause fluid retention and electrolyte imbalances.
Advantages And Limitations For Lab Experiments
Desoxycortone enanthate has several advantages for lab experiments. It is a synthetic hormone that can be easily synthesized and standardized. It is also stable and has a long shelf life. However, desoxycortone enanthate has some limitations. It can cause side effects such as hyperglycemia and immune suppression, which can affect the results of experiments. It is also expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on desoxycortone enanthate. One area of research is the development of new synthetic hormones that mimic the effects of cortisol but have fewer side effects. Another area of research is the study of the effects of desoxycortone enanthate on specific physiological processes, such as metabolism or immune function. Finally, research is needed to determine the optimal dosage and administration of desoxycortone enanthate for laboratory experiments.
Synthesis Methods
Desoxycortone enanthate is synthesized by the esterification of desoxycortone with enanthic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Desoxycortone enanthate is used in scientific research to study the effects of cortisol on various physiological processes in the body. Cortisol is a hormone that is involved in the regulation of metabolism, immune function, and stress response. Desoxycortone enanthate is used to mimic the effects of cortisol in laboratory experiments.
properties
CAS RN |
1420-68-4 |
|---|---|
Product Name |
Desoxycortone enanthate |
Molecular Formula |
C28H42O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate |
InChI |
InChI=1S/C28H42O4/c1-4-5-6-7-8-26(31)32-18-25(30)24-12-11-22-21-10-9-19-17-20(29)13-15-27(19,2)23(21)14-16-28(22,24)3/h17,21-24H,4-16,18H2,1-3H3/t21-,22-,23-,24+,27-,28-/m0/s1 |
InChI Key |
UNGDDFDVVHFRQA-FTIQDDARSA-N |
Isomeric SMILES |
CCCCCCC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CCCCCCC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CCCCCCC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Other CAS RN |
1420-68-4 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



